N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-7-4-10-20(14-17)29(25,26)23-18-12-11-16-6-5-13-24(21(16)15-18)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIHEYDOVLFUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide typically involves multiple steps. One common method involves the sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the intermediate N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline . This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and chlorobenzene moieties.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation of the tetrahydroquinoline ring can produce a quinoline derivative .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. It features a benzenesulfonyl group attached to a tetrahydroquinoline ring, further substituted with a chlorobenzene sulfonamide group. Due to its unique structure, it is studied for various scientific applications. Note that this compound is intended for research purposes only and is not suitable for human or veterinary use.
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry It is used as a reagent in organic synthesis and as a building block for synthesizing more complex molecules.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a potential therapeutic agent because of its ability to interact with specific molecular targets.
- Industry It is utilized in developing new materials and as a catalyst in various industrial processes.
Biological Activities
The compound has potential biological activities, particularly in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Sulfonamide Derivatives
Compound 1e: 3-Chloro-Substituted Dihydroquinazoline Sulfonamide
Source : Pharmaceuticals (2012)
- Structure : 3,4-Dihydroquinazoline core with a 3-chlorobenzenesulfonamide group.
- Key Differences: Core Heterocycle: Dihydroquinazoline vs. tetrahydroquinoline in the target compound. Substituents: Single sulfonamide group vs. dual sulfonamides in the target.
- Functional Implications: Dihydroquinazolines are associated with kinase inhibition (e.g., EGFR), while tetrahydroquinoline derivatives may target GPCRs or cyclooxygenases. The dual sulfonamide in the target compound may enhance binding affinity to sulfonamide-sensitive enzymes (e.g., COX-2).
N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-Oxo-2H-Chromene-3-Carboxamide
- Structure: Tetrahydroquinoline core with a coumarin-carboxamide substituent.
- Key Differences :
- Functional Groups : Carboxamide replaces the 3-chlorobenzenesulfonamide.
- Physicochemical Properties :
- Expected higher PSA due to coumarin’s oxygen-rich structure.
- Likely reduced logP compared to the target compound (carboxamides are less lipophilic than sulfonamides).
- Applications : Coumarin derivatives are often explored as anticoagulants or fluorescent probes, diverging from sulfonamides’ anti-inflammatory roles.
Functional Analogues: Halogenated Heterocycles
6-Chloro-N-(1,2,3,4-Tetrahydroquinolin-7-yl)Pyridine-3-Carboxamide Hydrochloride
- Structure: Pyridine-carboxamide with a tetrahydroquinoline core.
- Key Differences :
- Halogen Placement : Chlorine on pyridine vs. benzene in the target compound.
- Ionization : Hydrochloride salt enhances solubility (cf. target’s logSw of -4.3999).
- Therapeutic Relevance : Pyridine-carboxamides are common in antiviral or anticancer agents, suggesting divergent applications from sulfonamide-based compounds.
Comparative Data Table
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chlorobenzenesulfonamide
- Molecular Formula : C22H19ClN2O4S2
- Molecular Weight : 456.58 g/mol
The unique structure features a tetrahydroquinoline ring substituted with both a benzenesulfonyl group and a chlorobenzene sulfonamide group, which may influence its biological activity.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. This is characteristic of many sulfonamides, which mimic para-aminobenzoic acid (PABA) and interfere with folic acid synthesis in bacteria.
- Binding Interactions : It can bind to various molecular targets including proteins and enzymes, modulating their activity. This binding can result in competitive inhibition mechanisms against specific enzymes crucial for cellular functions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfonamide functional group is known for its effectiveness against a range of bacterial strains due to its ability to inhibit dihydropteroate synthase.
Anticancer Potential
The tetrahydroquinoline moiety has been associated with anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells by disrupting critical signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Lacks chlorobenzene sulfonamide group | Lower antibacterial activity |
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide | Contains methoxy groups | Enhanced solubility and potential cytotoxicity |
The comparative analysis shows that the presence of the chlorobenzene sulfonamide group in this compound may enhance its biological activities compared to structurally similar compounds.
Case Studies and Research Findings
- Antibacterial Activity Study : A study conducted on various sulfonamides including this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antibiotic .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
